molecular formula C9H7ClN2O2 B1418944 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1153452-00-6

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B1418944
M. Wt: 210.62 g/mol
InChI Key: WHCCISKGRFFFQM-UHFFFAOYSA-N
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Description

“[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This compound has a molecular weight of 210.62 .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A specific synthesis route for this compound is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol” consists of a 1,2,4-oxadiazole ring attached to a 3-chlorophenyl group and a methanol group . The InChI code for this compound is 1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 .

It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Photochemical Behavior :

    • Some 1,2,4-oxadiazole derivatives, including compounds related to [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, have been studied for their photochemical behavior. These compounds undergo photoisomerization to 1,3,4-oxadiazoles upon irradiation, likely through a ring contraction and expansion route (Buscemi, Cicero, Vivona, & Caronna, 1988).
  • Synthesis and Characterization of Novel Derivatives :

    • Novel derivatives of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone have been synthesized. These derivatives were characterized using various techniques and evaluated for anticancer, antibacterial, and antifungal activities (Mahanthesha G, S. T., & Y. Bodke, 2021).
  • Antibacterial Evaluation of Derivatives :

    • N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives have been synthesized and evaluated for antibacterial activity against various bacterial strains (Rehman, Rasool, Abbasi, & Siddiqui, 2016).
  • Molecular Structure Analysis :

    • The crystal packing of certain 1,2,4-oxadiazole derivatives, including structures similar to [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, has been comprehensively studied. These studies investigate the role of non-covalent interactions in their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).

properties

IUPAC Name

[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCCISKGRFFFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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